1-(Methoxymethoxy)-4-methylbenzene

Description

Significance of Hydroxyl Protecting Groups in Complex Molecule Synthesis

The synthesis of complex organic molecules, such as natural products or pharmaceuticals, is a stepwise process that often involves numerous chemical transformations. highfine.com Molecules of interest frequently possess multiple functional groups, many of which can be reactive under a given set of reaction conditions. The hydroxyl group (-OH), being ubiquitous in organic chemistry, is particularly reactive and can interfere with reactions targeting other parts of a molecule. libretexts.org

To achieve the desired chemical transformation without unintended side reactions, chemists employ a strategy known as "functional group protection." libretexts.orgzmsilane.com This involves temporarily converting a reactive functional group into a less reactive derivative, known as a protecting group. A good protecting group must be easy to introduce in high yield, stable to a wide range of reaction conditions, and easy to remove selectively in high yield when its protective function is no longer needed. libretexts.org The use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to navigate complex reaction pathways with precision and control, ultimately improving the efficiency and reproducibility of the synthesis. zmsilane.com

Overview of Methoxymethyl (MOM) Ethers as a Versatile Protecting Group Strategy for Phenolic Hydroxyls

Among the various strategies for protecting hydroxyl groups, the formation of ethers is a common and effective approach. highfine.com The methoxymethyl (MOM) ether, in particular, has emerged as a widely used protecting group for both alcohols and phenols. acs.orgresearchgate.net The MOM group is an acetal (B89532), which is introduced by reacting the hydroxyl group with a reagent like chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, or with dimethoxymethane (B151124) under acidic conditions. adichemistry.comthieme-connect.de

MOM ethers exhibit a favorable stability profile, making them suitable for a broad array of synthetic transformations. They are generally stable to strongly basic and weakly acidic conditions, as well as a variety of oxidizing and reducing agents, nucleophiles, and electrophiles. acs.orgresearchgate.netadichemistry.com This stability allows for chemical modifications to be performed on other parts of the molecule without affecting the protected hydroxyl group. researchgate.net

The deprotection, or removal, of the MOM group is typically achieved under acidic conditions. adichemistry.comnih.gov This acid-lability is a key feature, allowing for its removal when desired. highfine.com For phenolic MOM ethers specifically, various methods have been developed for chemoselective deprotection, often under mild conditions. For instance, reagents like silica-supported sodium hydrogen sulfate (B86663) can efficiently cleave phenolic MOM ethers at room temperature, leaving other sensitive groups, including aliphatic MOM ethers, intact. acs.orgorganic-chemistry.org This selectivity is crucial in the synthesis of complex molecules containing multiple protected hydroxyl groups. acs.org

Research Focus on Phenolic Methoxymethyl Ethers, Exemplified by 1-(Methoxymethoxy)-4-methylbenzene

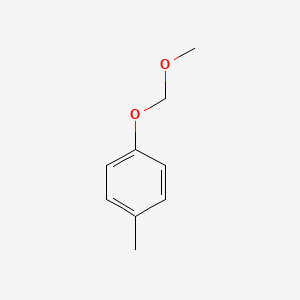

The compound this compound serves as a clear example of a MOM-protected phenol (B47542). It is derived from p-cresol (B1678582) (4-methylphenol), a common aromatic compound. noaa.govanalytice.com The protection of p-cresol's phenolic hydroxyl group as a MOM ether allows chemists to perform reactions on the aromatic ring or the methyl group that would otherwise be complicated by the acidic proton and nucleophilic character of the free phenol.

The synthesis of this compound involves the reaction of p-cresol with a methoxymethylating agent. The resulting MOM ether masks the reactivity of the phenolic hydroxyl group. Once the desired transformations on other parts of the molecule are complete, the MOM group can be selectively removed to regenerate the original phenolic hydroxyl group of p-cresol. The development of mild and selective deprotection methods is an active area of research, aiming to enhance the utility of the MOM group in the synthesis of multifunctional bioactive natural products. acs.org

Below is a data table summarizing the key physical and chemical properties of the parent compound, p-cresol.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₈O | analytice.com |

| Molecular Weight | 108.14 g/mol | scentree.co |

| Appearance | Colorless to pink crystalline solid | chemicalbook.com |

| Melting Point | 32-37 °C | analytice.comchemicalbook.com |

| Boiling Point | 201.9-202 °C | noaa.govscentree.co |

| Solubility | Moderately soluble in water; soluble in organic solvents | analytice.com |

| Flash Point | 85-86.1 °C | scentree.cochemicalbook.com |

The following table outlines typical conditions for the protection of phenols with the MOM group and subsequent deprotection.

| Process | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| Protection (MOM Ether Formation) | Chloromethyl methyl ether (MOMCl), N,N-diisopropylethylamine (DIPEA) in CH₂Cl₂ | Commonly used method, proceeds under basic conditions. | adichemistry.com |

| Protection (MOM Ether Formation) | Dimethoxymethane, P₂O₅ in CHCl₃ | Alternative method using an acid catalyst. | adichemistry.com |

| Deprotection (MOM Ether Cleavage) | Aqueous acid (e.g., HCl in methanol) | Standard method, requires strongly acidic conditions. | adichemistry.com |

| Chemoselective Deprotection (Phenolic MOM Ethers) | NaHSO₄·SiO₂ in CH₂Cl₂ at room temperature | Mild, heterogeneous catalyst; highly selective for phenolic MOM ethers with excellent yields. | acs.orgorganic-chemistry.org |

| Chemoselective Deprotection (Phenolic MOM Ethers) | TMSOTf, 2,2′-bipyridyl in CH₃CN | Mild conditions, selective for aromatic MOM ethers over aliphatic ones. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(methoxymethoxy)-4-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-8-3-5-9(6-4-8)11-7-10-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLFDUCHXFFKPPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462908 | |

| Record name | 1-(Methoxymethoxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25458-49-5 | |

| Record name | 1-(Methoxymethoxy)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25458-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methoxymethoxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Formation of Phenolic Methoxymethyl Ethers

Conventional Approaches to Methoxymethyl Etherification of Phenolic Hydroxyls

Traditional methods for the synthesis of methoxymethyl ethers from phenols have been widely employed, primarily utilizing highly reactive halogenated ethers or safer acetal (B89532) alternatives.

Utilization of Chloromethyl Methyl Ether (MOMCl) and Bromomethyl Methyl Ether (MOMBr) as Reagents for Methoxymethylation

Chloromethyl methyl ether (MOMCl) is a frequently used reagent for the introduction of the methoxymethyl protecting group onto phenolic hydroxyls. The reaction typically proceeds via a Williamson ether synthesis mechanism, where the phenoxide, generated by a base, acts as a nucleophile attacking the electrophilic chloromethyl methyl ether. masterorganicchemistry.com A variety of bases can be employed, with common choices being sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an appropriate aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). nih.gov The reaction is generally efficient, providing good to excellent yields of the desired methoxymethyl ether. For instance, the treatment of various phenols with MOMCl in the presence of a base readily affords the corresponding MOM-protected phenols. upm.edu.my

While highly effective, the use of MOMCl is hampered by its high toxicity and carcinogenic nature. This has led to the development of in situ generation methods to minimize exposure. orgsyn.org Bromomethyl methyl ether (MOMBr) can also be used as an alternative, though it is less common.

| Reagent | Base | Solvent | Typical Yield |

| MOMCl | K₂CO₃ | Acetone | Good to Excellent |

| MOMCl | NaH | DMF | High |

Application of Formaldehyde (B43269) Dimethyl Acetal (Methylal) as a Less Hazardous Surrogate for Methoxymethyl Ether Formation

Given the hazardous nature of chloromethyl methyl ether, formaldehyde dimethyl acetal, also known as methylal, has emerged as a safer alternative for the methoxymethylation of phenols. This process typically requires acidic conditions to facilitate the reaction. The use of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent allows for the formation of the methoxymethyl ether from the corresponding phenol (B47542) and methylal. researchgate.net

However, the reaction of phenols with formaldehyde derivatives under acidic conditions can sometimes lead to the formation of polymeric byproducts, which necessitates careful control of the reaction conditions to favor the desired O-alkylation over C-alkylation and polymerization.

Catalytic Strategies for Methoxymethyl Ether Formation

To enhance the efficiency, selectivity, and environmental friendliness of methoxymethyl ether synthesis, various catalytic systems have been developed. These include Lewis acids, heteropoly acids, and organocatalysts.

Lewis Acid Catalysis in Phenolic Methoxymethylation (e.g., ZrCl₄, Zn(II) salts)

Lewis acids are effective catalysts for the formation of acetals and ethers. Zirconium tetrachloride (ZrCl₄) has been demonstrated as a highly efficient catalyst for the acetalization of carbonyl compounds. researchgate.net While direct studies on the ZrCl₄-catalyzed methoxymethylation of p-cresol (B1678582) are not extensively detailed, its utility in related transformations suggests its potential in this context.

Zinc(II) salts, such as zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), have been reported to be effective in the deprotection of MOM ethers. researchgate.net Conversely, zinc salts like zinc acetate (B1210297) can catalyze the formation of MOMCl from acetyl chloride and dimethoxymethane (B151124), which can then be used in situ for methoxymethylation. researchgate.net The direct catalytic use of zinc salts for the methoxymethylation of phenols with reagents like methylal is a plausible but less documented approach. The use of zinc chloride has been noted to catalyze acetal exchange, which is the underlying principle of using methylal for methoxymethylation. oocities.org

| Catalyst | Reagent | Reaction Type |

| ZrCl₄ | Alcohols/Carbonyls | Etherification/Acetalization |

| Zn(II) salts | Acetals/Acid Halides | MOMCl formation |

| ZnCl₂ | Methoxymethyl acetate | Acetal exchange |

Heteropoly Acid Catalysis for Environmentally Benign Methoxymethyl Ether Synthesis (e.g., H₃PW₁₂O₄₀)

Heteropoly acids (HPAs) are strong Brønsted acids that offer several advantages as catalysts, including high efficiency, reusability, and environmentally benign characteristics. 12-Tungstophosphoric acid (H₃PW₁₂O₄₀) is a prominent example of a Keggin-type HPA that has been successfully employed in various organic transformations. fgcu.edursc.org HPAs have been shown to be effective catalysts for the alkylation of p-cresol, indicating their ability to activate the phenolic substrate. researchgate.net

While the primary literature found focuses on the use of HPAs for the methoxymethylation of alcohols and the deprotection of phenolic MOM ethers, their strong acidic nature makes them excellent candidates for catalyzing the reaction between p-cresol and formaldehyde dimethyl acetal. nih.govfgcu.edu The Wells-Dawson type heteropolyacid H₆P₂W₁₈O₆₂, for instance, has been used for the deprotection of phenol methoxymethyl ethers, demonstrating the interaction between HPAs and this class of compounds. nih.govresearchgate.net

Organocatalytic Systems in the Context of Methoxymethylation

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free and often milder reaction conditions. However, the application of organocatalysts specifically for the methoxymethylation of phenols is a developing area. While some organocatalytic systems have been explored for related etherification reactions, dedicated and efficient organocatalytic methods for the synthesis of 1-(methoxymethoxy)-4-methylbenzene are not yet well-established in the reviewed literature. The development of such systems would be a significant step towards more sustainable synthetic methodologies.

Green Chemistry Principles in Methoxymethyl Ether Synthesis

Solvent-Free Reaction Conditions for Enhanced Sustainability

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Research has demonstrated the feasibility of conducting reactions for the protection and deprotection of phenols under solvent-free conditions. For instance, the deprotection of various phenol methoxymethyl ethers has been successfully achieved using a Wells-Dawson heteropolyacid catalyst without any solvent. researchgate.net This procedure offers a clean and operationally simple alternative, highlighting the potential for the forward reaction—the synthesis of compounds like this compound—to be carried out under similar solvent-free conditions. Such an approach not only reduces waste but also simplifies the work-up procedure, making the process more economical and environmentally friendly. researchgate.net

Electrochemical Methoxymethylation as a Green and Safe Approach

Electrochemical synthesis has emerged as a powerful green tool for the methoxymethylation of phenols. This method avoids the use of highly toxic and carcinogenic chloromethyl methyl ether (MOMCl) by generating the reactive methoxymethyl species in situ. uclouvain.bersc.org An electrochemical approach offers a safe, cost-effective, and highly efficient route to MOM ethers. rsc.org The process typically involves the anodic oxidation of a suitable precursor in the presence of the phenol. This methodology circumvents the disadvantages associated with alternatives to MOMCl, such as formaldehyde dimethyl acetal, which often requires harsh conditions and Lewis acid catalysis. uclouvain.be By using electricity as a "reagent," electrochemical methoxymethylation significantly enhances the safety and environmental profile of the synthesis. rsc.org

The general mechanism involves the electrochemical generation of a methoxymethyl cation or its equivalent, which then reacts with the phenoxide ion. The reaction can be carried out in an undivided cell, often using graphite (B72142) electrodes.

Table 1: Comparison of Traditional vs. Electrochemical Methoxymethylation

| Feature | Traditional Method (using MOMCl) | Electrochemical Method |

| Reagent | Chloromethyl methyl ether (highly carcinogenic) | Methanol (B129727) or other benign source |

| Safety | Hazardous, requires special handling | Significantly safer |

| Byproducts | Stoichiometric amounts of salt waste | Minimal byproducts |

| Conditions | Often requires strong bases | Mild electrochemical conditions |

Development of Environmentally Benign and Reusable Catalysts

The development of solid acid catalysts that are effective, recoverable, and reusable is a cornerstone of green chemistry in the synthesis of methoxymethyl ethers. Heteropolyacids (HPAs), such as those with a Wells-Dawson structure (e.g., H₆P₂W₁₈O₆₂·24H₂O), have proven to be highly efficient for reactions involving phenols. researchgate.netresearchgate.net These catalysts can be used in bulk or supported on materials like silica, which facilitates their recovery and reuse. researchgate.netresearchgate.net

The reusability of these catalysts is a significant advantage, reducing waste and cost. For example, Wells-Dawson catalysts have been shown to be easily recycled and reused without a significant loss of catalytic activity. researchgate.net Hot filtration tests have confirmed the truly heterogeneous nature of these supported catalysts, demonstrating that the catalyst does not leach into the reaction medium, which is crucial for ensuring the purity of the product and the longevity of the catalyst. nih.gov The use of such solid catalysts replaces corrosive and difficult-to-handle liquid acids like sulfuric or hydrochloric acid, further contributing to a greener process. mdpi.com

Table 2: Reusability of a Wells-Dawson Catalyst in Knoevenagel Condensation (A model for catalyst stability)

| Run | Yield (%) |

| 1 | 98 |

| 2 | 98 |

| 3 | 98 |

| 4 | 97 |

| 5 | 97 |

| 6 | 93 |

| 7 | 91 |

| 8 | 88 |

| Data adapted from a study on a 3D-printed cyclodextrin (B1172386) polymer encapsulated Wells-Dawson catalyst, demonstrating high recyclability over multiple runs. nih.gov |

Advanced Synthetic Techniques for Improved Efficiency

To further enhance the efficiency and sustainability of methoxymethyl ether synthesis, advanced techniques such as continuous flow chemistry and the use of polymer-supported reagents are being explored. These methods offer significant advantages over traditional batch processing.

Continuous Flow Chemistry Applications in Methoxymethyl Ether Synthesis

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a tube or microreactor. This technique offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, better selectivity, and improved safety, particularly for highly exothermic reactions.

While specific studies on the continuous flow synthesis of this compound are not widely documented, related processes such as the continuous-flow O-methylation of phenols using dimethyl carbonate have demonstrated the potential of this technology. unive.it In such systems, reactants are continuously pumped and mixed, and the product is collected at the outlet. This approach allows for automated and scalable production with a smaller reactor footprint compared to batch synthesis. The application of flow chemistry to electrochemical methoxymethylation is also a promising area, as it can overcome some of the limitations of batch electrolysis cells.

Polymer-Supported Reagents for Heterogeneous Methoxymethylation

Polymer-supported reagents are functionalized polymers that act as reactants or catalysts in synthetic transformations. cmu.edu A key advantage of this approach is the simplification of product purification; the spent reagent, being bound to a solid support, can be easily removed by filtration. This eliminates the need for aqueous work-ups or chromatographic purification, saving time, reducing solvent use, and minimizing waste.

In the context of methoxymethylation, a polymer-supported reagent could carry the methoxymethylating agent. After the reaction, the polymer-bound byproduct is filtered off, leaving the desired this compound in solution. While specific examples for the methoxymethylation of p-cresol using this method are not prevalent in the cited literature, the principle has been successfully applied to a wide range of other reactions, such as oxidations using polymer-supported Mo(VI) complexes. mdpi.com The development of biodegradable polymer backbones for these reagents further enhances their environmental credentials. mdpi.com This "catch-and-release" methodology aligns well with the principles of green chemistry and offers a promising avenue for the efficient and clean synthesis of phenolic methoxymethyl ethers.

Strategies and Mechanistic Insights for the Deprotection of Phenolic Methoxymethyl Ethers

Acid-Catalyzed Cleavage of Methoxymethyl Ethers

Acid-catalyzed hydrolysis is the standard method for the deprotection of MOM ethers total-synthesis.comadichemistry.com. The reaction proceeds via protonation or coordination of a Lewis acid to one of the ether oxygens, activating the acetal (B89532) system for cleavage total-synthesis.comthieme-connect.com. This activation facilitates the formation of a resonance-stabilized oxocarbenium ion intermediate, which is then trapped by a nucleophile (typically water or the solvent) to release the free phenol (B47542) and byproducts such as formaldehyde (B43269) and methanol (B129727) total-synthesis.com.

Protic Acid-Mediated Deprotection of Phenolic Methoxymethyl Ethers (e.g., HCl, p-TsOH)

Protic acids are commonly employed for the cleavage of MOM ethers. Traditional methods often involve refluxing the MOM-protected compound in methanol with a catalytic amount of a strong mineral acid like hydrochloric acid (HCl) adichemistry.com. For instance, conditions such as 3% concentrated HCl in aqueous ethanol (B145695) are considered typical for this transformation thieme-connect.de.

Another widely used protic acid is p-toluenesulfonic acid (p-TsOH). It serves as an effective catalyst for MOM deprotection under various conditions researchgate.netresearchgate.net. A particularly noteworthy development is a solvent-free method where the MOM-protected substrate is simply triturated with solid p-TsOH in a mortar. This eco-friendly approach proceeds to completion at room temperature, and subsequent addition of cold water allows for the simple isolation of the precipitated phenolic product in high yields eurekaselect.com.

| Reagent | Conditions | Key Features | Yield | Reference |

|---|---|---|---|---|

| HCl | Aqueous Ethanol, Reflux | Standard, effective method. | Generally Good | adichemistry.comthieme-connect.de |

| p-TsOH | Solvent-free, Mortar, Room Temp, 30 min | Eco-friendly, rapid, high yielding. | 85-98% | eurekaselect.com |

Lewis Acid-Mediated Deprotection of Methoxymethyl Ethers (e.g., TMSOTf, TESOTf, ZnBr2, BiCl3, Sc(OTf)3, MgBr2, AlCl3)

A wide array of Lewis acids has been developed to effect the deprotection of MOM ethers, often providing milder conditions and enhanced selectivity compared to protic acids.

Trialkylsilyl Triflates (TMSOTf, TESOTf): The combination of trimethylsilyl (B98337) triflate (TMSOTf) or triethylsilyl triflate (TESOTf) with 2,2′-bipyridyl offers a mild and highly chemoselective method for deprotecting MOM ethers rsc.orgresearchgate.net. In the case of aromatic MOM ethers, treatment with TMSOTf and 2,2′-bipyridyl in acetonitrile (B52724) first converts the substrate to a trimethylsilyl (TMS) ether, which is subsequently hydrolyzed to the phenol upon the addition of water nih.govacs.org. This two-stage process proceeds under non-acidic conditions, allowing for the preservation of acid-labile groups nih.gov.

Zinc Bromide (ZnBr2): Zinc bromide, particularly in combination with a soft nucleophile like n-propanethiol (n-PrSH), provides a rapid and efficient system for MOM deprotection researchgate.netscispace.com. The reaction is often complete in less than ten minutes at room temperature thieme-connect.comresearchgate.net. ZnBr2 is believed to coordinate to the ether oxygen, facilitating the cleavage of the C-O bond thieme-connect.com. This method is noted for its high selectivity and tolerance of sensitive functional groups thieme-connect.com.

Bismuth(III) Chloride (BiCl3) and Bismuth(III) Triflate (Bi(OTf)3): Bismuth-based Lewis acids are attractive due to their low cost, low toxicity, and environmental friendliness oup.commorressier.com. BiCl3 has been shown to be an effective reagent for cleaving phenolic MOM ethers in an acetonitrile/water solvent system morressier.comresearchgate.net. Similarly, a catalytic amount of Bi(OTf)3 in an aqueous medium can efficiently hydrolyze MOM ethers at ambient temperature, offering excellent yields and high chemoselectivity oup.com.

Magnesium Bromide (MgBr2): Magnesium bromide etherate (MgBr2·OEt2) is another mild and effective reagent for the cleavage of acetal-type protecting groups, including MOM ethers researchgate.netresearchgate.netthieme-connect.com. It has been utilized for the deprotection of various ethers under gentle conditions, demonstrating its utility in complex synthetic sequences where sensitive functionalities must be preserved thieme-connect.comcmu.edunih.gov.

Other Lewis Acids: While less commonly cited specifically for 1-(methoxymethoxy)-4-methylbenzene, other Lewis acids such as scandium(III) triflate (Sc(OTf)3) and aluminum trichloride (B1173362) (AlCl3) are known to catalyze the cleavage of ethers and acetals and are applicable to MOM deprotection.

| Reagent | Co-reagent/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| TMSOTf | 2,2′-Bipyridyl / CH3CN then H2O | 0 °C to RT | High | nih.gov |

| ZnBr2 | n-PrSH / CH2Cl2 | 0 °C to RT, 5-8 min | ~90% | thieme-connect.com |

| BiCl3 | CH3CN / H2O | 50 °C | Good-Excellent | morressier.com |

| Bi(OTf)3 (cat.) | THF / H2O | Room Temp | Very Good | oup.com |

| MgBr2·OEt2 | Et2O / MeNO2 | Mild Conditions | High | thieme-connect.comcmu.edu |

Mechanistic Pathways of Acidic Deprotection (SN1, SN2, and Proposed Pyridinium (B92312) Intermediates for Specific Reagents)

The acidic cleavage of ethers can proceed through either an SN1 or SN2 pathway, depending on the structure of the ether masterorganicchemistry.com. The first step is invariably the protonation (or Lewis acid coordination) of the ether oxygen to create a better leaving group masterorganicchemistry.com. For MOM ethers, cleavage of the methoxymethyl group is facilitated by the stability of the resulting oxocarbenium ion (CH3OCH2+), which is stabilized by resonance from the adjacent oxygen atom. This suggests a mechanism with significant SN1 character, involving the departure of the phenol as the leaving group followed by nucleophilic attack on the stabilized cation total-synthesis.com.

In the case of deprotection mediated by TMSOTf and 2,2′-bipyridyl, a distinct mechanistic pathway has been proposed nih.govacs.org. For aliphatic MOM ethers, the reagents are thought to form a bipyridinium salt intermediate, which is a highly polar cationic species nih.gov. This intermediate is then readily hydrolyzed by water to afford the deprotected alcohol nih.govrsc.org. However, for aromatic MOM ethers like this compound, the reaction in acetonitrile proceeds differently. Instead of forming a stable pyridinium salt, the aromatic MOM ether is first converted to a less polar TMS ether intermediate. Subsequent hydrolysis of this silyl (B83357) ether during aqueous workup yields the final phenolic product. This difference in mechanism allows for unique chemoselective transformations nih.govacs.org.

Selective Deprotection Methodologies for Methoxymethyl Ethers

A key challenge in organic synthesis is the selective deprotection of one functional group in the presence of others. The development of methodologies that can chemoselectively cleave a phenolic MOM ether while leaving other protecting groups or sensitive moieties intact is of significant value.

Chemoselectivity in the Presence of Orthogonal Protecting Groups and Diverse Functional Moieties

Many modern deprotection methods for phenolic MOM ethers exhibit excellent chemoselectivity. For example, the use of a catalytic amount of bismuth triflate in an aqueous medium is highly selective for MOM ethers, leaving other common protecting groups such as tert-butyldimethylsilyl (TBDMS), tert-butyldiphenylsilyl (TBDPS), benzyl (B1604629) (Bn), and allyl ethers untouched oup.com. Similarly, the ZnBr2/n-PrSH system allows for the selective removal of MOM ethers in the presence of TBDPS and acetate (B1210297) groups, which can be labile under other conditions thieme-connect.com.

The mild, non-acidic nature of the TMSOTf/2,2′-bipyridyl system is highlighted by its ability to deprotect a MOM ether without cleaving a highly acid-labile triphenylmethyl (trityl, Tr) ether within the same molecule nih.gov. Furthermore, a method employing silica-supported sodium hydrogen sulfate (B86663) (NaHSO4-SiO2) as a heterogeneous catalyst is reported to be highly selective for phenolic MOM ethers, leaving aliphatic MOM ethers and other functional groups intact organic-chemistry.orgorganic-chemistry.org. The solvent-free p-TsOH method also shows good compatibility with methoxyl, benzyl, ester, amide, allyl, and lactone functionalities eurekaselect.com.

| Reagent/Method | Tolerated Protecting Groups | Tolerated Functional Groups | Reference |

|---|---|---|---|

| Bi(OTf)3 (cat.) | TBDMS, TBDPS, Benzyl, Allyl | - | oup.com |

| ZnBr2/n-PrSH | TBDPS | Acetate | thieme-connect.com |

| TMSOTf/2,2′-Bipyridyl | Trityl (Tr) | Ester | nih.gov |

| p-TsOH (solvent-free) | Benzyl, Allyl | Ester, Amide, Lactone, Methoxyl | eurekaselect.com |

| NaHSO4-SiO2 | Aliphatic MOM ethers | - | organic-chemistry.orgorganic-chemistry.org |

Development of Mild Deprotection Conditions for Acid-Labile Substrates

The need to deprotect MOM ethers in substrates containing acid-sensitive functional groups has driven the development of numerous mild procedures nih.govacs.org. Conditions that are harsh enough to cleave a MOM group can often affect other parts of a molecule thieme-connect.comthieme-connect.de. Therefore, methods that operate at room temperature, under neutral or near-neutral pH, or with catalytic quantities of reagents are highly desirable oup.comresearchgate.net.

The bismuth triflate-catalyzed hydrolysis in an aqueous medium is an example of a mild method that proceeds at ambient temperature oup.com. The combination of TMSOTf and 2,2′-bipyridyl is considered very mild and non-acidic, as demonstrated by its compatibility with trityl ethers nih.gov. Zirconium(IV) chloride in isopropanol (B130326) has also been reported as a reagent for MOM deprotection under mild, almost neutral conditions that are tolerated by acid-sensitive groups researchgate.net. The development of such mild and selective methods significantly broadens the applicability of the MOM protecting group in the synthesis of complex and delicate molecules nih.gov.

Emerging Deprotection Approaches for Methoxymethyl Ethers

Recent advancements in synthetic methodology have introduced novel approaches for the cleavage of MOM ethers, moving beyond traditional acidic hydrolysis. These emerging strategies, including heterogeneous catalysis, biocatalysis, and non-classical redox methods, offer potential advantages in terms of selectivity, milder reaction conditions, and environmental compatibility.

Solid-Phase and Heterogeneous Catalysis for Methoxymethyl Ether Cleavage

Heterogeneous catalysis represents a significant advancement in the deprotection of phenolic MOM ethers, offering simplified reaction workups and catalyst recyclability. These solid-supported catalysts function by providing an acidic surface to facilitate the cleavage of the acetal linkage.

One prominent method involves the use of silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂). acs.orgorganic-chemistry.orgnih.gov This catalyst is noted for its efficiency and chemoselectivity in deprotecting phenolic MOM ethers at room temperature. organic-chemistry.orgnih.gov The process is straightforward, requiring the addition of the catalyst to a solution of the MOM-protected phenol in a solvent like dichloromethane. organic-chemistry.org Upon completion, the catalyst is simply filtered off, and the solvent is evaporated to yield the pure phenol. organic-chemistry.org This method is advantageous due to its operational simplicity, short reaction times, excellent yields, and the use of an inexpensive, non-toxic, and reusable catalyst. acs.orgorganic-chemistry.org

Another effective class of solid acid catalysts are heteropolyacids, such as the Wells-Dawson acid (H₆P₂W₁₈O₆₂), used either in bulk or supported on silica. nih.govmdpi.com These catalysts have demonstrated high efficiency in cleaving phenolic MOM ethers, achieving high to quantitative yields in under an hour. mdpi.com The reaction workup is clean and simple, and the solid catalyst can be easily recovered and reused without a significant loss of activity. nih.govmdpi.com The use of these solid acids provides a greener alternative to traditional soluble mineral acids like HCl or H₂SO₄, thereby reducing hazardous waste. nih.gov

| Catalyst | Typical Solvent | Temperature | Key Advantages | References |

|---|---|---|---|---|

| Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄-SiO₂) | Dichloromethane (CH₂Cl₂) | Room Temperature | Inexpensive, non-toxic, high chemoselectivity, simple filtration workup, reusable. | acs.orgorganic-chemistry.orgnih.gov |

| Wells-Dawson Heteropolyacid (H₆P₂W₁₈O₆₂), bulk or silica-supported | Methanol or 1,2-dichloroethane | 65-80°C | High to quantitative yields, short reaction times, clean reactions, recoverable and reusable catalyst. | nih.govmdpi.com |

Biocatalytic Strategies for Hydroxyl Protection and Deprotection with Methoxymethyl Groups

The application of enzymes to mediate chemical transformations is a rapidly growing field, prized for its potential for high selectivity and mild, environmentally benign reaction conditions. However, the development of specific biocatalytic strategies for the cleavage of phenolic MOM ethers is not yet extensively documented.

While enzymatic cleavage of certain aromatic ethers has been known for some time, specific enzymes tailored for the deprotection of common synthetic protecting groups like MOM are not widely established. nih.gov Research has explored the use of microbial bioconversion for substrates containing MOM-protected hydroxyl groups; for instance, a recombinant strain of Mycolicibacterium smegmatis was used to process MOM-protected sterols. researchgate.net In this case, however, the MOM group was subsequently removed by conventional acid hydrolysis rather than by a direct enzymatic step. researchgate.net

Studies into lipase-mediated conversions have shown that these enzymes can facilitate the turnover of silyl ethers, a different type of protecting group. nih.gov Yet, this reactivity was found to be a non-specific side reaction, suggesting that lipases may not be suitable for selective biocatalytic deprotection of this class of compounds. nih.gov The development of spectrophotometric assays for biocatalytic silyl ether hydrolysis could pave the way for similar high-throughput screening methods to discover and engineer enzymes for MOM ether cleavage. mdpi.com At present, direct and selective enzymatic deprotection of simple phenolic MOM ethers like this compound remains an area with significant potential for future research rather than an established synthetic method.

Non-Classical Reductive and Oxidative Methods for Methoxymethyl Ether Cleavage

Beyond acid-catalyzed hydrolysis, non-classical redox methods offer alternative mechanistic pathways for MOM ether cleavage, which can be advantageous in the presence of other acid-sensitive functional groups.

Reductive Methods Reductive cleavage of ethers often involves single-electron transfer (SET) reagents. Samarium(II) iodide (SmI₂, Kagan's reagent) is a powerful and versatile one-electron reductant that has been widely applied in the total synthesis of natural products for various transformations, including deprotection steps. researchgate.netnih.gov The mechanism involves the reduction of the substrate to generate a radical intermediate, which can then undergo further reactions to yield the deprotected product. nih.gov While broadly applicable, the use of SmI₂ for the simple deprotection of phenolic MOM ethers must be considered in the context of its high reactivity, which can also reduce other functional groups. wikipedia.orgnih.gov More traditional reductive systems, such as zinc in the presence of hydrochloric acid (Zn/HCl), are also known to cleave MOM ethers, although these conditions are strongly acidic. adichemistry.com

Oxidative Methods Oxidative cleavage provides another non-hydrolytic strategy for deprotection. While MOM ethers are generally stable to many oxidizing agents, specific methods have been developed for related protecting groups that indicate the potential for this approach. organic-chemistry.org For example, oxidative deprotection of p-methoxybenzyl (PMB) ethers, a similar aryl-alkyl ether, has been achieved using reagents like methyl(trifluoromethyl)dioxirane (B1250162) or through nitroxyl (B88944) radical-catalyzed reactions. organic-chemistry.orgnih.gov

A more recent and non-classical approach involves organophotoredox catalysis. chemrxiv.org This strategy uses a photocatalyst that, upon excitation with visible light, can oxidize the electron-rich aromatic ring of a protected phenol. This generates a radical cation intermediate, which becomes susceptible to C-O bond cleavage. chemrxiv.org This method demonstrates excellent chemoselectivity for the cleavage of phenolic ethers over aliphatic ethers and is compatible with a wide range of functional groups that might be sensitive to traditional reductive or Lewis acid-based techniques. chemrxiv.org

| Method Type | Reagent/System | Mechanistic Feature | Potential Applicability | References |

|---|---|---|---|---|

| Reductive | Samarium(II) Iodide (SmI₂) | Single-Electron Transfer (SET) | Powerful reductant for complex molecules; may lack chemoselectivity for simple deprotection. | researchgate.netnih.gov |

| Oxidative | Organophotoredox Catalysis | Generation of arene radical cation via photo-oxidation | Highly chemoselective for phenolic ethers, mild conditions, broad functional group tolerance. | chemrxiv.org |

Reactivity and Mechanistic Investigations of Methoxymethyl Ethers in Advanced Transformations

Role of Methoxymethyl Ethers in Cascade Cyclizations and Tandem Reactions

The MOM protecting group on a phenol (B47542) can influence the course of complex reaction sequences, such as cascade cyclizations and tandem reactions, by modulating the nucleophilicity of the aromatic ring and acting as a latent hydroxyl group that can be revealed at a later stage.

Epoxide-Initiated Cationic Cascade Cyclizations Terminated by Methoxymethyl-Protected Phenols

Epoxide-initiated cationic cascade cyclizations are powerful synthetic methods for the construction of complex polycyclic frameworks. In these reactions, the opening of an epoxide by a Lewis or Brønsted acid generates a carbocation, which then triggers a series of intramolecular cyclization events. Methoxymethyl-protected phenols, such as 1-(methoxymethoxy)-4-methylbenzene, can act as effective terminating nucleophiles in these cascades.

The MOM-protected phenolic ring, being electron-rich, can be attacked by the cationic intermediate generated during the cyclization. The position of the attack on the aromatic ring is directed by the combined electronic effects of the methyl and methoxymethoxy groups. The reaction culminates in the formation of a new carbon-carbon bond and the generation of a polycyclic structure incorporating the protected phenol moiety. The MOM group can then be selectively removed under acidic conditions to unveil the free phenol. While specific studies detailing the use of this compound in such cascades are not extensively documented, the principle is well-established with other MOM-protected phenols in the synthesis of natural products and other complex molecules.

| Key Features of Epoxide-Initiated Cascade Cyclizations with MOM-Protected Phenols |

| Initiation |

| Propagation |

| Termination |

| Product |

| Post-Transformation |

Tandem Electrophilic Aromatic Substitution with Methoxymethyl-Protected Phenols

Tandem reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. Methoxymethyl-protected phenols like this compound are valuable participants in tandem electrophilic aromatic substitution (EAS) sequences.

The methoxymethoxy group is an ortho, para-directing group in electrophilic aromatic substitution. In the case of this compound, the substitution will be directed to the positions ortho to the MOM group. A tandem reaction could involve an initial electrophilic attack on the ring, followed by a subsequent reaction at another site of the molecule, potentially triggered by the initial transformation. For instance, an intermolecular EAS could be followed by an intramolecular cyclization. The MOM group's stability to a range of reaction conditions allows for its presence during the tandem sequence, with its subsequent removal revealing the phenol functionality for further manipulation. While specific examples for this compound are not prevalent in the literature, the reactivity pattern is a cornerstone of synthetic strategy for related MOM-protected aromatic systems.

Direct Functionalization of Methoxymethyl-Protected Aromatic Compounds

The direct functionalization of C-H bonds is a rapidly evolving field in organic synthesis that avoids the pre-functionalization of starting materials. For MOM-protected aromatic compounds, direct C-H functionalization offers a streamlined approach to introduce new substituents onto the aromatic ring.

While the inherent reactivity of this compound favors electrophilic substitution at the positions ortho to the MOM group, modern catalytic methods enable functionalization at other positions. For example, transition-metal-catalyzed C-H activation can proceed via mechanisms that are not governed by the classical electronic effects of the substituents. Depending on the catalyst and directing group (if any), it is possible to achieve ortho-, meta-, or para-selective C-H functionalization. Research in this area for MOM-protected phenols is ongoing, with the potential to provide novel pathways for the synthesis of complex substituted phenols.

Quantum Chemical and Computational Studies of Methoxymethyl Ether Chemistry

Computational chemistry provides invaluable insights into the reactivity, stability, and mechanistic details of chemical reactions involving methoxymethyl ethers.

Theoretical Prediction of Methoxymethyl Ether Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the reactivity and stability of this compound. These studies can quantify the electron-donating ability of the MOM-protected phenol and predict the most likely sites for electrophilic attack by analyzing parameters such as molecular electrostatic potential (MEP) maps and frontier molecular orbital (FMO) energies.

The stability of the MOM ether can also be assessed computationally. For instance, the energy barrier for the acid-catalyzed hydrolysis of the MOM group can be calculated, providing a quantitative measure of its lability under different conditions. These theoretical predictions can guide the design of experiments and the selection of appropriate reaction conditions.

| Computed Property | Significance for this compound |

| Molecular Electrostatic Potential (MEP) | Indicates regions of high electron density, predicting sites of electrophilic attack. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy and distribution of the HOMO indicate nucleophilicity and regioselectivity. |

| Bond Dissociation Energies | Can be used to assess the stability of the C-O bonds within the MOM group. |

| Reaction Energy Profiles | Predict the feasibility and energy barriers of potential reaction pathways. |

Mechanistic Modeling of Protection and Deprotection Pathways

Computational modeling is a powerful tool for elucidating the detailed mechanisms of the protection of phenols as MOM ethers and their subsequent deprotection. The mechanism of MOM group installation typically involves the reaction of the phenoxide with methoxymethyl chloride (MOMCl). Computational studies can model the transition state of this SN2 reaction.

More critically, the deprotection of MOM ethers, which is usually carried out under acidic conditions, can be modeled to understand the step-by-step process. youtube.com This involves the protonation of one of the ether oxygens, followed by the cleavage of a C-O bond to form a carbocation intermediate and the phenol. Theoretical calculations can determine which oxygen is more likely to be protonated and the energetics of the subsequent bond-cleavage events. These models can also explain the selectivity observed in the deprotection of molecules containing multiple protecting groups.

Analysis of Bond Dissociation Energies and Activation Energies in Methoxymethyl Ether Systems

General principles of organic chemistry suggest that the reactivity of methoxymethyl (MOM) ethers, including this compound, is primarily centered around the cleavage of the acetal (B89532) functional group. The key bonds involved in the reactivity of this compound are the Ar-O (aryl-oxygen), O-CH₂ (etheric oxygen-methylene), and CH₂-O (methylene-methoxyl oxygen) bonds. The relative strengths of these bonds dictate the regioselectivity of cleavage under different reaction conditions.

Aromatic MOM ethers exhibit different reactivity compared to their aliphatic counterparts. sc.edu The reaction mechanism for the deprotection of aromatic MOM ethers can be influenced by the choice of reagents and solvents. For instance, treatment with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2′-bipyridyl in acetonitrile (B52724) leads to the cleavage of the MOM group to yield the corresponding phenol. sc.edu This suggests that the activation barrier for the cleavage of the O-CH₂OMe bond is accessible under these conditions.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for determining BDEs and activation energies in the absence of experimental data. ucsb.edu Such studies have been conducted on related ether compounds, like those found in lignin, to understand their thermal decomposition. nih.gov These studies reveal that substituent effects can significantly influence C-O bond dissociation enthalpies. For example, in phenethyl phenyl ethers, oxygen substituents on the phenyl ring adjacent to the ether oxygen can lower the C-O BDE. nih.gov However, specific computational data for this compound is not available.

The cleavage of ethers, including MOM ethers, is typically acid-catalyzed. researchgate.net The first step involves the protonation of an ether oxygen, which converts the alkoxy group into a better leaving group. researchgate.net The subsequent step can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether and the reaction conditions. researchgate.net For this compound, protonation could occur at either the aryl-ether oxygen or the methoxy (B1213986) oxygen. The relative basicities of these two oxygen atoms would influence the reaction pathway and the corresponding activation energies.

Given the lack of specific data for this compound, the following tables remain unpopulated. Further dedicated computational chemistry research would be required to determine the precise bond dissociation energies and activation energies for this compound.

Table 4.3.3-1: Calculated Bond Dissociation Energies for this compound

| Bond | Bond Dissociation Energy (kcal/mol) |

| Ar-O | Data not available |

| O-CH₂ | Data not available |

| CH₂-O | Data not available |

| O-CH₃ | Data not available |

| C(aryl)-CH₃ | Data not available |

Table 4.3.3-2: Activation Energies for Key Reactions of this compound

| Reaction | Reagents | Activation Energy (kcal/mol) |

| Acid-catalyzed hydrolysis | H₃O⁺ | Data not available |

| Cleavage with Lewis acids | e.g., TMSOTf | Data not available |

Analytical Characterization and Purity Assessment in Research on Methoxymethyl Ethers

Spectroscopic Methods for Structure Elucidation of Methoxymethyl-Protected Aromatic Compounds.researchgate.net

Spectroscopic techniques are indispensable for the structural determination of 1-(Methoxymethoxy)-4-methylbenzene. These methods provide detailed information about the molecular framework and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation.thieme-connect.dersc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the methoxymethyl group (CH₂ and CH₃) typically show distinct signals. The methylene (B1212753) protons (O-CH₂-O) are expected to appear as a singlet at approximately 5.1-5.2 ppm, while the methoxy (B1213986) protons (O-CH₃) resonate as a singlet around 3.4-3.5 ppm. The aromatic protons of the p-cresol (B1678582) ring will exhibit a splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring, with signals generally appearing in the range of 6.8-7.2 ppm. The methyl group on the benzene ring will present as a singlet around 2.3 ppm.

The ¹³C NMR spectrum provides further structural confirmation. The carbon of the methylene group (O-CH₂-O) is typically observed around 94-96 ppm, and the methoxy carbon (O-CH₃) appears at approximately 55-56 ppm. The carbon atoms of the aromatic ring will have chemical shifts in the range of 115-155 ppm, with the carbon attached to the methyl group appearing at a lower field (around 20-21 ppm) compared to the others.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Methoxymethyl-Protected Aromatic Compounds.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ar-O-CH₂-O-CH₃ | 5.1-5.2 (s, 2H) | 94-96 |

| Ar-O-CH₂-O-CH₃ | 3.4-3.5 (s, 3H) | 55-56 |

| Aromatic C-H | 6.8-7.2 | 115-130 |

| Aromatic C-O | N/A | 150-155 |

| Aromatic C-CH₃ | N/A | 130-135 |

| Ar-CH₃ | 2.3 (s, 3H) | 20-21 |

Note: 's' denotes a singlet peak. The exact chemical shifts can vary depending on the solvent and the specific aromatic compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination.spectrabase.com

High-Resolution Mass Spectrometry (HRMS) is crucial for accurately determining the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the calculation of its elemental composition. For this compound (C₉H₁₂O₂), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. HRMS analysis can confirm this exact mass, thereby verifying the molecular formula and distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Analysis.pressbooks.pubyoutube.com

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, the most characteristic absorption bands are associated with the ether linkages and the aromatic ring. A strong C-O-C stretching vibration for the methoxymethyl ether group is typically observed in the region of 1050-1150 cm⁻¹. pressbooks.pub Specifically, aryl alkyl ethers often show two distinct strong bands for the C-O stretching at approximately 1050 cm⁻¹ and 1250 cm⁻¹. pressbooks.pubyoutube.com The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ confirms the successful protection of the phenolic hydroxyl group. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Aryl Alkyl Ether C-O Stretch | 1200-1275 | Strong |

| Aryl Alkyl Ether C-O Stretch | 1020-1075 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |

Chromatographic Techniques for Purity Analysis and Reaction Monitoring.chromatographyonline.comnih.gov

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis.libretexts.orgchromatographyonline.comnih.govgcms.czresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. chromatographyonline.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol), is commonly employed. nih.govnih.gov A UV detector is typically used for analysis, as the aromatic ring of the compound absorbs UV light. epa.gov By comparing the peak area of the main compound to the total area of all peaks in the chromatogram, the purity can be accurately quantified. HPLC is also invaluable for monitoring the progress of the protection reaction by separating the starting material (p-cresol), the desired product, and any byproducts. libretexts.orgchromatographyonline.com

Table 3: Typical HPLC Parameters for the Analysis of Methoxymethyl-Protected Phenols.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile/methanol (B129727) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 270-280 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) for Volatile Product Analysis.gcms.cz

Gas Chromatography (GC) is suitable for analyzing volatile compounds and can be used to assess the purity of this compound, provided it is sufficiently volatile and thermally stable. gcms.cz When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative purity data and structural information. For analysis, a small amount of the sample is injected into a heated port, where it vaporizes and is carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. GC is particularly useful for detecting volatile impurities or residual starting materials. researchgate.netnotulaebotanicae.ro

Table 4: General GC Parameters for the Analysis of Volatile Aromatic Ethers.

| Parameter | Condition |

|---|---|

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5, HP-5MS) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature ramp from a lower temperature (e.g., 50 °C) to a higher temperature (e.g., 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Table of Compounds

| Compound Name |

|---|

| This compound |

| p-cresol |

| Acetonitrile |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis of MOM Ether Derivatives

Single-crystal X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of molecules. researchgate.netnih.gov It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which allows for the definitive assignment of relative and absolute stereochemistry. researchgate.netnih.gov While this compound is a liquid, X-ray crystallography is an essential tool for characterizing more complex, crystalline derivatives that contain a MOM ether protecting group. nih.gov

In the synthesis of chiral molecules, confirming the absolute configuration of stereogenic centers is paramount. X-ray diffraction analysis of a suitable crystalline derivative is often the ultimate proof of stereochemistry. researchgate.netnih.gov The presence of a heavier atom in the molecule can facilitate this analysis, but it is also achievable for light-atom structures. nih.govsoton.ac.ukchemrxiv.org For a MOM-protected compound, the crystallographic data reveals the exact conformation of the MOM group and its orientation relative to the rest of the molecule. This can be critical for understanding steric effects that influence reactivity or biological interactions.

Table 2: Example Crystallographic Data for a MOM Ether-Containing Derivative

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 10.53 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.78 | Length of the 'b' axis of the unit cell. |

| c (Å) | 16.21 | Length of the 'c' axis of the unit cell. |

| β (°) | 98.5 | The angle of the 'β' axis of the unit cell. |

Note: This data is representative and illustrates the type of information obtained from an X-ray diffraction experiment on a crystalline MOM ether derivative.

Emerging Trends and Future Research Directions in Methoxymethyl Ether Chemistry

Development of More Sustainable and Environmentally Benign Methodologies for MOM Ether Synthesis and Cleavage

The development of sustainable chemical processes is a paramount goal in modern organic chemistry. solubilityofthings.com This has led to significant research into environmentally friendly methods for the introduction and removal of the MOM protecting group.

Sustainable Synthesis:

Traditional methods for the synthesis of MOM ethers often involve the use of chloromethyl methyl ether, a known carcinogen, and require basic conditions. researchgate.netwikipedia.org To circumvent these issues, greener alternatives are being actively explored. An electrochemical approach for the methoxymethylation of alcohols and phenols has been developed, offering a safe, cost-effective, and highly efficient method. rsc.org Another strategy utilizes low-valent titanium species with dimethoxymethane (B151124), avoiding the need for a base and the hazardous chloromethyl methyl ether, resulting in high yields and short reaction times. researchgate.net

Heterogeneous catalysts are also at the forefront of sustainable MOM ether synthesis. Zirconium(IV) chloride (ZrCl4) has been shown to be an efficient catalyst for the preparation of MOM ethers from alcohols and formaldehyde (B43269) dimethyl acetal (B89532) under solvent-free conditions at room temperature. researchgate.net Similarly, H3PW12O40, a reusable and eco-friendly catalyst, effectively transforms primary and secondary alcohols into their corresponding MOM ethers under mild, solvent-free conditions. cdnsciencepub.com

Environmentally Benign Cleavage:

The cleavage of MOM ethers has also been a focus of green chemistry initiatives. A rapid and environmentally friendly method for the deprotection of MOM ethers involves the use of p-toluenesulfonic acid (pTSA) under solvent-free conditions. eurekaselect.combenthamdirect.comepa.gov This solid-phase reaction is fast, high-yielding (85-98%), and avoids the use of solvents, making it an attractive green alternative. eurekaselect.combenthamdirect.com

Other notable sustainable cleavage methods include:

Silica-supported sodium hydrogen sulfate (B86663): This heterogeneous catalyst allows for the chemoselective deprotection of phenolic MOM ethers at room temperature. organic-chemistry.org

Zirconium(IV) chloride: In addition to its use in synthesis, ZrCl4 can also be utilized for the deprotection of MOM ethers in isopropanol (B130326) at reflux. researchgate.net

H3PW12O40: This versatile catalyst can also be used for the deprotection of MOM and ethoxymethyl (EOM) ethers in ethanol (B145695) under reflux conditions, with the added benefit of being reusable. cdnsciencepub.com

Fungal Peroxygenase: An extracellular peroxygenase from the fungus Agrocybe aegerita has been found to catalyze the H2O2-dependent cleavage of various ethers, suggesting a potential biocatalytic approach for MOM ether deprotection. nih.gov

Table 1: Comparison of Sustainable Methods for MOM Ether Synthesis and Cleavage

| Method | Reagent/Catalyst | Conditions | Key Advantages | Reference |

| Synthesis | Electrochemical | - | Green, safe, cost-effective, high efficiency | rsc.org |

| Low-valent Titanium/[Ti] | Dimethoxymethane | Avoids carcinogens and base, high yield, short reaction time | researchgate.net | |

| Zirconium(IV) chloride (ZrCl4) | Solvent-free, room temperature | High yield, easy work-up, reusable catalyst | researchgate.net | |

| H3PW12O40 | Solvent-free, room temperature | Selective, reusable, environmentally benign | cdnsciencepub.com | |

| Cleavage | p-Toluenesulfonic acid (pTSA) | Solvent-free, room temperature | Rapid, high yield, environmentally friendly | eurekaselect.combenthamdirect.comepa.gov |

| Silica-supported NaHSO4 | Room temperature | Chemoselective for phenolic MOM ethers, heterogeneous | organic-chemistry.org | |

| Zirconium(IV) chloride (ZrCl4) | Isopropanol, reflux | Efficient deprotection | researchgate.net | |

| H3PW12O40 | Ethanol, reflux | Reusable, environmentally benign | cdnsciencepub.com | |

| Agrocybe aegerita peroxygenase | H2O2 | Biocatalytic, potential for mild conditions | nih.gov |

Automation and High-Throughput Experimentation in Methoxymethyl Ether Chemistry

The integration of automation and high-throughput experimentation (HTE) is revolutionizing organic synthesis by enabling the rapid and parallel execution of numerous experiments. chemrxiv.orgyoutube.comacs.org This approach is particularly valuable for optimizing reaction conditions, screening catalysts, and generating large datasets for analysis. researchgate.netacs.orgtrajanscimed.com

In the context of MOM ether chemistry, HTE can be employed to:

Rapidly screen a wide range of catalysts and reaction conditions for both the formation and cleavage of MOM ethers, accelerating the discovery of optimal and more sustainable methods. acs.orgnih.gov

Investigate the substrate scope and functional group tolerance of new synthetic and deprotection methodologies in a systematic and efficient manner. nih.gov

Generate large, high-quality datasets that are essential for the development of predictive machine learning models. youtube.comacs.org

The use of HTE workflows, often involving robotic platforms and miniaturized reaction formats, significantly increases experimental throughput while reducing the consumption of reagents and solvents. acs.orgtrajanscimed.com This not only accelerates research but also aligns with the principles of green chemistry. The data generated from HTE is often of high quality and highly suitable for training machine learning algorithms, creating a synergistic relationship between these two emerging fields. youtube.com

Data-Driven Approaches and Machine Learning for Optimizing Methoxymethyl Ether Reactions

The application of data-driven approaches and machine learning (ML) is poised to transform the optimization of chemical reactions, including those involving MOM ethers. beilstein-journals.orgnih.gov By analyzing large datasets, ML algorithms can identify complex, non-linear relationships between reaction parameters and outcomes, such as yield and selectivity. beilstein-journals.orgresearchgate.net

Key applications of data-driven approaches in MOM ether chemistry include:

Predictive Modeling: ML models can be trained on experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis or cleavage of MOM ethers. beilstein-journals.orgresearchgate.netu-strasbg.fr This can significantly reduce the amount of experimental trial-and-error required. researchgate.net

Reaction Optimization: Active learning algorithms can guide the experimental process by suggesting the next set of experiments to perform in order to most efficiently find the optimal reaction conditions. duke.edu This adaptive approach can lead to rapid optimization with minimal experimental effort. duke.edu

Kinetic Modeling: Data-driven, class-based kinetic modeling can be used to develop more accurate and physically sound models of reaction mechanisms, such as those involved in the chemistry of oxymethylene ethers. polimi.it

The development of these powerful predictive tools relies on the availability of large, well-structured datasets. acs.org The increasing adoption of HTE is crucial for generating the necessary data to train and validate these ML models, creating a feedback loop where experimentation feeds data to models, and models guide more efficient experimentation. youtube.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.